3,4,5-Trihydroxybenzonitrile

Enzyme inhibition Juvenile hormone esterase Ribonucleotide reductase

3,4,5-Trihydroxybenzonitrile (CAS 38897-26-6), also known as gallonitril or 5-cyano-pyrogallol, is a polyhydroxy aromatic compound featuring three hydroxyl groups and a nitrile functional group on a benzene ring. With a molecular formula of C₇H₅NO₃ and a molecular weight of 151.12 g/mol, this compound exhibits predicted physicochemical properties including a LogP of 0.675 and a pKa of 7.52±0.23.

Molecular Formula C7H5NO3
Molecular Weight 151.12 g/mol
CAS No. 38897-26-6
Cat. No. B8647331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Trihydroxybenzonitrile
CAS38897-26-6
Molecular FormulaC7H5NO3
Molecular Weight151.12 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)O)O)C#N
InChIInChI=1S/C7H5NO3/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2,9-11H
InChIKeyOHCQBZQVFIBAIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,5-Trihydroxybenzonitrile (CAS 38897-26-6): Procurement-Grade Polyhydroxy Aromatic Nitrile for Enzyme Inhibition, Environmental Fate, and Synthetic Chemistry Applications


3,4,5-Trihydroxybenzonitrile (CAS 38897-26-6), also known as gallonitril or 5-cyano-pyrogallol, is a polyhydroxy aromatic compound featuring three hydroxyl groups and a nitrile functional group on a benzene ring . With a molecular formula of C₇H₅NO₃ and a molecular weight of 151.12 g/mol, this compound exhibits predicted physicochemical properties including a LogP of 0.675 and a pKa of 7.52±0.23 . It serves as a versatile research chemical with documented bioactivity against juvenile hormone esterase (IC₅₀ = 354 nM) [1] and utility as a photodegradation marker in environmental studies [2].

Why 3,4,5-Trihydroxybenzonitrile Cannot Be Simply Substituted by Other Hydroxybenzonitriles or Gallic Acid Derivatives in Research Protocols


Substituting 3,4,5-trihydroxybenzonitrile with structurally similar compounds such as 3,4-dihydroxybenzonitrile, 4-hydroxybenzonitrile, or gallic acid (3,4,5-trihydroxybenzoic acid) leads to significant divergence in biological activity, physicochemical behavior, and environmental fate. While 3,4-dihydroxybenzonitrile exhibits an IC₅₀ of 38 µM against ribonucleotide reductase , 3,4,5-trihydroxybenzonitrile shows a 107-fold higher potency (IC₅₀ = 354 nM) against juvenile hormone esterase, demonstrating target-dependent selectivity that precludes functional interchangeability [1]. Physicochemically, the replacement of a nitrile with a carboxylic acid (as in gallic acid) alters LogP and pKa, affecting solubility and membrane permeability profiles . Furthermore, 3,4,5-trihydroxybenzonitrile serves as a specific photodegradation marker for bromoxynil herbicides, a role that cannot be fulfilled by mono- or dihydroxy analogs lacking the precise hydroxylation pattern [2].

Quantitative Differentiation Evidence for 3,4,5-Trihydroxybenzonitrile Against Closest Analogs


Enzyme Inhibition Selectivity: 3,4,5-Trihydroxybenzonitrile vs. 3,4-Dihydroxybenzonitrile

3,4,5-Trihydroxybenzonitrile exhibits a 107-fold higher inhibitory potency against juvenile hormone esterase (IC₅₀ = 354 nM) compared to the structurally related 3,4-dihydroxybenzonitrile against ribonucleotide reductase (IC₅₀ = 38 µM) [1]. This differential selectivity profile highlights that the additional hydroxyl group and nitrile configuration confer target-specific binding advantages not shared by dihydroxy analogs .

Enzyme inhibition Juvenile hormone esterase Ribonucleotide reductase

Physicochemical Property Differentiation: Lipophilicity and Ionization Profile vs. Gallic Acid

3,4,5-Trihydroxybenzonitrile exhibits a calculated LogP of 0.675 and a predicted pKa of 7.52±0.23 . In contrast, gallic acid (3,4,5-trihydroxybenzoic acid) possesses a carboxylic acid moiety with a pKa near 4.4, resulting in significantly different ionization states at physiological pH [1]. This physicochemical divergence directly impacts membrane permeability and solubility, making the nitrile derivative more suitable for applications requiring neutral or moderately lipophilic character.

Lipophilicity pKa Drug-likeness

Environmental Fate Differentiation: 3,4,5-Trihydroxybenzonitrile as a Unique Photodegradation Marker for Bromoxynil Herbicides

During UV photolysis of bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), 3,4,5-trihydroxybenzonitrile is formed as a specific photoproduct via sequential debromination and hydroxyl substitution [1]. Neither 3,4-dihydroxybenzonitrile nor 4-hydroxybenzonitrile can serve as this marker, as they lack the exact 3,4,5-trihydroxy substitution pattern required for unambiguous identification in environmental fate studies [2]. This compound thus provides a unique analytical tracer for tracking bromoxynil degradation pathways.

Environmental chemistry Photodegradation Herbicide metabolism

Thermal Stability Differentiation: Decomposition Profile vs. 3,4-Dihydroxybenzonitrile

3,4,5-Trihydroxybenzonitrile exhibits a melting point of approximately 219°C with decomposition , whereas 3,4-dihydroxybenzonitrile melts without decomposition at a lower temperature range (literature values vary between 110-140°C) . The higher thermal threshold and decomposition behavior of the trihydroxy derivative reflect stronger intermolecular hydrogen bonding due to the additional hydroxyl group, which may influence its suitability for high-temperature synthetic protocols or storage stability.

Thermal stability Synthetic utility Storage conditions

Solubility and Hydrogen Bonding Capacity: 3,4,5-Trihydroxybenzonitrile vs. 4-Hydroxybenzonitrile

3,4,5-Trihydroxybenzonitrile possesses three hydrogen bond donors and four hydrogen bond acceptors, with a polar surface area (PSA) of 84.48 Ų . In contrast, 4-hydroxybenzonitrile has only one hydrogen bond donor and two acceptors, with a PSA of approximately 44 Ų [1]. This doubling of PSA and hydrogen bonding capacity in the trihydroxy derivative correlates with enhanced aqueous solubility (≥25 mg/mL) [2] compared to the significantly lower water solubility of 4-hydroxybenzonitrile (estimated <1 mg/mL) .

Solubility Hydrogen bonding Formulation

Validated Research and Industrial Application Scenarios for 3,4,5-Trihydroxybenzonitrile


Juvenile Hormone Esterase Inhibition Studies in Insect Biochemistry

3,4,5-Trihydroxybenzonitrile serves as a validated inhibitor of juvenile hormone esterase (JHE) from Trichoplusia ni (cabbage looper), with an IC₅₀ of 354 nM [1]. This potency, derived from radiolabeled substrate assays using [³H]JH III, positions the compound as a useful tool for probing insect endocrine disruption and for screening potential insect growth regulators. Its 107-fold selectivity advantage over ribonucleotide reductase inhibition by 3,4-dihydroxybenzonitrile underscores its target-specific utility in entomological research.

Environmental Fate Tracking of Bromoxynil Herbicides via Photodegradation Analysis

In environmental chemistry, 3,4,5-trihydroxybenzonitrile functions as a unique analytical marker for tracking the photodegradation of bromoxynil and bromoxynil heptanoate herbicides under UV irradiation [2]. Its formation via sequential debromination and hydroxylation (product B) provides unambiguous evidence of complete photolytic transformation, distinguishing it from partial degradation products like 3,4-dihydroxy-5-bromobenzonitrile (product A) and 3,4-dihydroxybenzonitrile (product C). This specificity makes it indispensable for environmental fate studies and regulatory monitoring of herbicide persistence in aquatic systems.

Synthetic Building Block for Polyhydroxy Aromatic Derivatives Requiring High Thermal Stability

With a melting point of approximately 219°C (with decomposition) and three reactive hydroxyl groups, 3,4,5-trihydroxybenzonitrile is suitable as a synthetic intermediate for the preparation of complex polyhydroxy aromatic compounds, including potential kinase inhibitors [3]. Its higher thermal threshold compared to dihydroxy analogs (melting point 110-140°C) allows for reactions requiring elevated temperatures without premature degradation. The nitrile group further enables subsequent transformations such as hydrolysis to amides or reduction to amines, expanding its utility in medicinal chemistry and materials science.

Aqueous-Phase Biological Assays and Formulation Development

The compound's high aqueous solubility (≥25 mg/mL) [4], attributed to its three hydrogen bond donors and four acceptors (PSA = 84.48 Ų) , renders it particularly suitable for in vitro biological assays requiring aqueous media without organic co-solvents. This property distinguishes it from less hydroxylated analogs like 4-hydroxybenzonitrile, which exhibits poor water solubility , and supports its use in cell-based assays, enzyme inhibition studies, and formulation screening where minimal organic solvent interference is desired.

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